2-[(4-methoxybenzoyl)amino]-N-(3-pyridinylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Description
The compound 2-[(4-methoxybenzoyl)amino]-N-(3-pyridinylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide features a tetrahydrobenzothiophene core substituted with a 4-methoxybenzoyl group at position 2 and a 3-pyridinylmethyl carboxamide at position 2. Its molecular formula is C₂₃H₂₄N₄O₃S, with a molecular weight of 436.52 g/mol. The 4-methoxy group enhances electron donation, while the pyridinylmethyl moiety may improve aqueous solubility and receptor interactions. Structural characterization of such compounds often employs crystallographic tools like SHELX and ORTEP for refinement and visualization .
Properties
CAS No. |
609794-45-8 |
|---|---|
Molecular Formula |
C23H23N3O3S |
Molecular Weight |
421.5 g/mol |
IUPAC Name |
2-[(4-methoxybenzoyl)amino]-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C23H23N3O3S/c1-29-17-10-8-16(9-11-17)21(27)26-23-20(18-6-2-3-7-19(18)30-23)22(28)25-14-15-5-4-12-24-13-15/h4-5,8-13H,2-3,6-7,14H2,1H3,(H,25,28)(H,26,27) |
InChI Key |
MOYUMFGVYDWGRX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)NCC4=CN=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Gewald Reaction for Benzothiophene-3-Carbonitrile Intermediate
The Gewald reaction, as demonstrated in the synthesis of 2-amino-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile , provides a high-yield pathway (85–90%) using 1,3-cyclohexanedione, malononitrile, and sulfur in the presence of a base. This method minimizes chemical waste and avoids toxic reagents, making it industrially viable. The reaction proceeds via cyclocondensation, forming the tetrahydrobenzothiophene ring with a nitrile group at position 3. Subsequent hydrolysis of the nitrile to a carboxylic acid is critical for downstream amide formation.
Cyclization Using Carboxylic Acid Anhydrides
Patent US6555697B1 describes an alternative approach involving cyclization of aromatic precursors with side chains containing oxygen or sulfur atoms. For example, a benzene derivative with a formyl group ortho to a side chain undergoes base-mediated cyclization in acetic anhydride, yielding substituted benzothiophenes. While this method offers flexibility in introducing substituents, it requires stringent temperature control (reflux at 130–135°C) and inert atmospheres to prevent side reactions.
Stepwise Preparation Methods
Synthesis of 4,5,6,7-Tetrahydro-1-Benzothiophene-3-Carboxylic Acid
Step 1 :
1,3-Cyclohexanedione (10 mmol), malononitrile (12 mmol), and sulfur (15 mmol) are combined in ethanol with catalytic triethylamine. The mixture is refluxed at 80°C for 6 hours, yielding 2-amino-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile as a pale-yellow solid.
Step 2 :
The nitrile intermediate is hydrolyzed using 6 M HCl under reflux for 4 hours, producing 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid (yield: 78%).
Introduction of the 3-Pyridinylmethyl Carboxamide Side Chain
Step 3 :
The carboxylic acid (5 mmol) is treated with thionyl chloride (10 mmol) in dimethylformamide at 70°C for 3 hours to form the corresponding acyl chloride. This intermediate is reacted with 3-(aminomethyl)pyridine (6 mmol) in dichloromethane at 0–5°C, using triethylamine (7 mmol) as a base. The product, N-(3-pyridinylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide , is isolated via filtration and washed with ethyl acetate (yield: 68–70%).
Attachment of the 4-Methoxybenzoyl Amino Group
Step 4 :
4-Methoxybenzoic acid (5 mmol) is converted to its acyl chloride using oxalyl chloride in dichloromethane. The acyl chloride is coupled to the free amine on the benzothiophene core (from Step 3) in tetrahydrofuran at reflux for 4 hours. The final compound is purified via crystallization from ethanol/water (yield: 65%).
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic Systems
-
Triethylamine is preferred over weaker bases (e.g., NaHCO₃) for acyl chloride reactions due to its superior proton scavenging.
-
Molecular sieves (4 Å) in the Gewald reaction reduce water content, enhancing cyclocondensation efficiency.
Characterization and Analytical Techniques
Spectroscopic Validation
X-Ray Crystallography
Single-crystal X-ray analysis of intermediates (e.g., 2-amino-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile ) confirms the bicyclic structure and spatial arrangement of substituents.
Challenges and Alternative Approaches
Competing Side Reactions
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Conditions for electrophilic aromatic substitution typically involve strong acids like sulfuric acid or Lewis acids like aluminum chloride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Biological Activities
The compound has shown significant promise in several areas of research:
Anti-Cancer Properties
Research indicates that 2-[(4-methoxybenzoyl)amino]-N-(3-pyridinylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide exhibits anti-cancer properties. It has been studied for its ability to inhibit specific enzymes involved in tumor growth. The compound interacts with various signaling pathways that are crucial in cancer progression, making it a candidate for further clinical studies in oncology .
Analgesic Activity
In animal studies, derivatives of similar compounds have demonstrated analgesic effects surpassing those of standard analgesics like metamizole. The mechanism of action is believed to involve modulation of pain pathways at the receptor level, suggesting potential applications in pain management .
Antimicrobial Activity
Preliminary studies have also suggested that this compound may possess antimicrobial properties. Its structural features allow it to bind to bacterial enzymes or receptors, potentially inhibiting their function and leading to bactericidal effects.
Synthesis and Derivatives
The synthesis of this compound typically involves multiple steps that require specific reagents and conditions to ensure high yields and purity. The ability to modify the compound's structure enhances its biological activity or allows the creation of new derivatives with improved therapeutic profiles .
Case Study 1: Anti-Cancer Research
A study focused on the synthesis of new derivatives based on the benzothiophene framework reported that modifications to the 4-methoxybenzoyl group significantly enhanced anti-cancer activity in vitro. These derivatives were tested against various cancer cell lines, demonstrating IC50 values lower than those of existing chemotherapeutics .
Case Study 2: Pain Management
In a controlled experiment involving mice, researchers evaluated the analgesic effects of the compound using the "hot plate" method. Results indicated a significant reduction in pain response times compared to control groups treated with saline or standard analgesics .
Mechanism of Action
The mechanism of action of 2-[(4-methoxybenzoyl)amino]-N-(3-pyridinylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide would depend on its specific application. In a medicinal context, it might interact with enzymes or receptors, modulating their activity. The methoxybenzoyl group could enhance binding affinity to certain proteins, while the pyridinylmethyl group might facilitate interactions with nucleic acids or other biomolecules.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs, their substituents, molecular properties, and biological activities:
Key Comparative Insights
Substituent Effects on Bioactivity :
- The 4-methoxybenzoyl group in the target compound likely facilitates hydrogen bonding and electron donation, contrasting with phenylacetyl () or 2,4-dichlorobenzoyl (), which alter electronic and steric profiles .
- The 3-pyridinylmethyl substituent offers superior aqueous solubility compared to 4-methoxyphenyl () or 2-furylmethyl (), critical for bioavailability .
Molecular Weight and Permeability :
- Biological Implications: Antimicrobial activities in Schiff base derivatives () suggest that the tetrahydrobenzothiophene scaffold has inherent bioactivity. However, the target compound’s amide linkage may confer better metabolic stability than Schiff bases .
Research Findings and Data
Hydrogen Bonding and Crystal Packing
Hydrogen bonding patterns () vary significantly with substituents. For example:
- The pyridinyl group in the target compound can act as a hydrogen bond acceptor, facilitating interactions with biological targets.
- Dichlorobenzoyl groups () may reduce hydrogen bonding due to electron withdrawal but enhance hydrophobic interactions .
Biological Activity
2-[(4-methoxybenzoyl)amino]-N-(3-pyridinylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a synthetic compound with significant potential in medicinal chemistry. Characterized by its complex structure, it includes a benzothiophene core and various functional groups that enhance its biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- IUPAC Name : 2-[(4-methoxybenzoyl)amino]-N-(3-pyridinylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- Molecular Formula : C23H23N3O3S
- Molecular Weight : 421.14603 Da
The compound's structure allows it to interact with various biological targets, making it a subject of interest in pharmacological research.
Anticancer Properties
Research indicates that this compound exhibits notable anticancer activity , particularly through its ability to inhibit enzymes involved in tumor growth. It has been shown to interact with specific receptors and enzymes that play crucial roles in cell proliferation and survival.
-
Mechanism of Action :
- The compound acts as an inhibitor of microtubule polymerization by binding to the colchicine site on tubulin, similar to other known anticancer agents like combretastatin A-4 .
- Structure–activity relationship (SAR) studies reveal that modifications to the methoxy group position significantly affect antiproliferative activity. For instance, compounds with amino and methoxy groups at specific positions demonstrated enhanced potency against various cancer cell lines .
- In Vitro Studies :
Other Biological Activities
In addition to its anticancer properties, this compound has been studied for other biological activities:
- Anti-inflammatory Effects : Preliminary studies suggest that it may modulate inflammatory pathways, although further research is needed to clarify these effects.
- Analgesic Activity : Related compounds have demonstrated analgesic properties exceeding those of common analgesics like metamizole .
Case Study 1: Antiproliferative Activity
A study evaluated the antiproliferative effects of several derivatives of the benzothiophene scaffold against murine and human cancer cell lines. The findings highlighted that modifications at the C-5 and C-7 positions significantly increased potency compared to non-modified versions. For example:
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| 3a | FM3A | 0.78 |
| 3c | Molt/4 | 2.6 |
| 3d | HeLa | 12 |
These results indicate a strong correlation between structural modifications and biological activity .
Case Study 2: In Vivo Efficacy
In vivo studies involving xenograft models demonstrated that treatment with compound 3c resulted in significant tumor growth inhibition at a dosage of 50 mg/kg , showcasing its potential as an effective therapeutic agent against certain cancers .
Q & A
Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, including condensation of the benzothiophene core with 4-methoxybenzoyl and 3-pyridinylmethyl groups. Key steps require precise temperature control (0–5°C for acylation) and anhydrous conditions to prevent hydrolysis. Optimization can employ Design of Experiments (DoE) to evaluate factors like solvent polarity, catalyst loading, and reaction time. For example, fractional factorial designs reduce experimental runs while identifying critical parameters .
Q. Which spectroscopic techniques are most effective for confirming structural integrity?
- Methodological Answer : Use a combination of ¹H/¹³C NMR to verify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, pyridinyl protons at δ 8.0–9.0 ppm) and high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks. X-ray crystallography is recommended for resolving ambiguous stereochemistry, as demonstrated for analogous benzothiophene derivatives .
Q. What preliminary biological screening assays are recommended?
- Methodological Answer : Begin with enzyme inhibition assays (e.g., COX-2 for anti-inflammatory potential) and microbial growth inhibition tests (against Gram-positive/negative strains). Use IC₅₀ or MIC values to quantify activity. For cell-based studies, prioritize MTT assays in cancer lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
Advanced Research Questions
Q. How can computational methods predict biological targets and binding modes?
- Methodological Answer : Perform density functional theory (DFT) calculations to map electrostatic potential surfaces, identifying nucleophilic/electrophilic regions. Combine with molecular docking (AutoDock Vina, Schrödinger Suite) against targets like kinase domains or GPCRs. Validate predictions using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding affinity measurements .
Q. What strategies resolve contradictions in biological activity across assay systems?
- Methodological Answer : Conduct meta-analyses of dose-response curves across assays (e.g., cell-free vs. cell-based). Investigate off-target effects via kinome-wide profiling or transcriptomic analysis . For inconsistent antimicrobial results, test under varied pH/osmolarity conditions to assess environmental dependency .
Q. How to optimize multi-step synthesis using statistical experimental design?
- Methodological Answer : Apply response surface methodology (RSM) to model interactions between variables (e.g., reagent stoichiometry, temperature). Use a central composite design to identify optimal conditions for each step. For example, a 3² factorial design reduced side products in a similar benzothiophene acylation step by 40% .
Q. What models are suitable for mechanistic pharmacological studies?
- Methodological Answer : Use knockout murine models to evaluate target specificity in vivo. For in vitro mechanistic studies, employ CRISPR-Cas9-edited cell lines to silence putative targets. Pair with Western blotting or qPCR to track downstream signaling pathways (e.g., NF-κB for anti-inflammatory activity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
